molecular formula C7H8Br3N B1343254 3,5-Bis(bromomethyl)pyridine hydrobromide CAS No. 1118754-56-5

3,5-Bis(bromomethyl)pyridine hydrobromide

Cat. No. B1343254
CAS RN: 1118754-56-5
M. Wt: 345.86 g/mol
InChI Key: YEJNGIJMYQOLKN-UHFFFAOYSA-N
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Description

3,5-Bis(bromomethyl)pyridine hydrobromide is a chemical compound with the CAS Number 1118754-56-5 . It has a molecular weight of 345.86 and its IUPAC name is 3,5-bis(bromomethyl)pyridine hydrobromide . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of 3,5-Bis(bromomethyl)pyridine hydrobromide is C7H8Br3N . The InChI code is 1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H . The compound’s structure includes a pyridine ring with bromomethyl groups attached at the 3 and 5 positions .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Bis(bromomethyl)pyridine hydrobromide is 264.94 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has 2 rotatable bonds . It has a complexity of 87.6 .

Scientific Research Applications

I have conducted a search for the scientific research applications of “3,5-Bis(bromomethyl)pyridine hydrobromide,” but unfortunately, the available information does not provide specific details on unique applications for this compound. The search results primarily offer product and supplier information, such as availability and technical documents like MSDS and related peer-reviewed papers .

Safety And Hazards

The compound is considered hazardous. It has the signal word ‘Danger’ and is associated with the hazard statements H302-H315-H318-H335 . The precautionary statements associated with it are P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

3,5-bis(bromomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJNGIJMYQOLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CBr)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(bromomethyl)pyridine hydrobromide

CAS RN

1118754-56-5
Record name 3,5-bis(bromomethyl)pyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,5-bis(bromomethyl)pyridine hydrobromide a suitable monomer for hyperbranched polymer synthesis?

A1: 3,5-Bis(bromomethyl)pyridine hydrobromide possesses two reactive bromomethyl (-CH2Br) groups. [] These groups can participate in repeated N-alkylation reactions with amine-containing molecules. This bifunctionality allows for the formation of highly branched polymer structures, known as hyperbranched polymers. The research highlights the higher reactivity of 3,5-bis(bromomethyl)pyridine hydrobromide compared to its butylene analogue, attributed to the electron-withdrawing effect of the pyridinium groups on the -CH2Br end groups. [] This enhanced reactivity makes it particularly suitable for controlled and efficient hyperbranched polymer synthesis.

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